molecular formula C13H14O3 B3029291 (-)-Propranolol glycol CAS No. 61248-78-0

(-)-Propranolol glycol

Cat. No. B3029291
CAS RN: 61248-78-0
M. Wt: 218.25 g/mol
InChI Key: BYNNMWGWFIGTIC-LLVKDONJSA-N
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Description

Propylene glycol is a synthetic organic compound with the chemical formula C3H8O2 . It’s a colorless, odorless, and slightly sweet-tasting liquid . It’s hygroscopic, meaning it readily absorbs water from the surrounding environment .


Synthesis Analysis

Propylene glycol can be produced commercially by the direct hydrolysis of propylene oxide with water . An alternative method involves the chlorohydrin process or peroxidation .


Molecular Structure Analysis

In the molecule of a glycol, two hydroxyl (―OH) groups are attached to different carbon atoms . Propylene glycol, also called 1,2-propanediol, resembles ethylene glycol in its physical properties .


Chemical Reactions Analysis

The intermediates of propylene glycol are obtained by the glycolysis process of waste polyurethane foams in the reaction with different glycols ranging from ethylene glycol to hexane-1,6-diol .


Physical And Chemical Properties Analysis

Propylene glycol is a colorless, odorless, and tasteless liquid that is commonly used in various industrial and consumer products . It’s hygroscopic and miscible with water, acetone, and chloroform .

Scientific Research Applications

Mechanism of Action

Target of Action

(-)-Propranolol glycol, also known as propylene glycol, is a synthetic organic compound that is widely used in various industries . It primarily targets the liver where it is metabolized by liver enzymes . It is also used as a solvent for drugs and as a moisturizing agent for foods .

Mode of Action

Propylene glycol is essentially non-toxic and can be used as a solvent for drugs and as a moisturizing agent for foods . Like other alcohols, propylene glycol is oxidized by liver enzymes . In this case, however, the product is pyruvate ion, a normal intermediate in carbohydrate metabolism .

Biochemical Pathways

Propylene glycol is involved in the metabolic breakdown of glucose into two molecules of pyruvate via a series of intermediate compounds . The two NADH generated carry electrons that drive oxidative phosphorylation to produce far more ATP when oxygen is available .

Pharmacokinetics

The pharmacokinetics of propylene glycol are complex due to its wide range of uses and routes of administration . It is absorbed through the skin, and its absorption rate can be influenced by factors such as the condition of the skin and the presence of other substances . Once absorbed, propylene glycol is metabolized in the liver and excreted in the urine . The pharmacokinetics were found to be nonlinear, based on a saturable clearance .

Action Environment

Propylene glycol is produced and used globally, and its functional properties enable its application in the manufacture of polyester resins and its formulation into functional fluids . Environmental factors such as temperature, humidity, and pH can influence the action, efficacy, and stability of propylene glycol . It is also important to consider the potential environmental impact of propylene glycol, as it is a synthetic organic compound that is widely used and can be released into the environment .

properties

IUPAC Name

(2R)-3-naphthalen-1-yloxypropane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNNMWGWFIGTIC-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2OC[C@@H](CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Propranolol glycol

CAS RN

61248-78-0
Record name Propranolol glycol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061248780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROPRANOLOL GLYCOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1438YC8097
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does (-)-propranolol glycol interact with its target and what are the downstream effects?

A: (-)-Propranolol glycol, primarily the (S)-enantiomer, acts as a reversible competitive antagonist at the β-adrenoceptor, albeit with significantly lower potency than propranolol itself [, ]. This interaction inhibits the binding of catecholamines like adrenaline and noradrenaline, leading to downstream effects such as decreased heart rate and contractility.

Q2: What is the structural difference between the enantiomers of propranolol glycol and how does it impact their activity?

A: The two enantiomers, (R)- and (S)-propranolol glycol, exhibit distinct pharmacological profiles due to their three-dimensional structures. While (S)-propranolol glycol acts as a reversible antagonist [, ], (R)-propranolol glycol displays irreversible antagonism at the β-adrenoceptor []. This difference highlights the importance of stereochemistry in drug-target interactions.

Q3: How is (-)-propranolol glycol metabolized in the body?

A: (-)-Propranolol glycol undergoes extensive metabolism, contributing to its short duration of action []. Although the specific metabolic pathways for (-)-propranolol glycol are not fully elucidated in the provided research, studies suggest that it can be further metabolized by pathways involving enzymes like aldehyde reductase [].

Q4: What analytical techniques are used to study (-)-propranolol glycol?

A: Various analytical methods are employed to characterize and quantify (-)-propranolol glycol. High-performance liquid chromatography (HPLC) coupled with fluorescence detection is commonly used for analyzing propranolol and its metabolites, including (-)-propranolol glycol, in biological samples like plasma [, , ]. Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used to identify and quantify (-)-propranolol glycol, particularly in studies focusing on its metabolic pathways [].

Q5: Does (-)-propranolol glycol contribute to the therapeutic effects of propranolol?

A: Research suggests that (-)-propranolol glycol may contribute to some of the central nervous system effects of propranolol. Animal studies show that (-)-propranolol glycol possesses anticonvulsant properties, reducing the lethality of strychnine-induced convulsions in mice []. Interestingly, it exhibits a faster onset of action and greater potency in this regard compared to propranolol itself []. This suggests that (-)-propranolol glycol might contribute to the anticonvulsant effects observed with propranolol administration.

Q6: What is the role of the liver in the metabolism of propranolol and (-)-propranolol glycol?

A: The liver plays a crucial role in the metabolism of both propranolol and its metabolites, including (-)-propranolol glycol. Studies using isolated perfused rat livers demonstrate that the liver contributes significantly to the uptake and metabolism of propranolol []. Further investigation using rat liver supernatant fractions revealed the liver's capacity to metabolize propranolol into various metabolites, including (-)-propranolol glycol, through processes like side-chain oxidation and conjugation [, , ].

Q7: Are there species differences in the metabolism of propranolol and its metabolites?

A: Yes, research indicates species differences in the metabolism of propranolol. Studies comparing the metabolism of propranolol in dog and rat liver supernatant fractions revealed both qualitative and quantitative differences []. For instance, rat liver preparations demonstrated a higher propensity for propranolol hydroxylation compared to dog livers []. These findings underscore the importance of considering species differences when extrapolating in vitro or animal data to humans.

Q8: Can microorganisms metabolize propranolol in a similar way to mammals?

A: Research suggests that some microorganisms possess enzymatic pathways capable of metabolizing propranolol similarly to mammals. Studies using the fungus Cunninghamella bainieri showed that it could metabolize propranolol into several mammalian metabolites, including 4-hydroxypropranolol, desisopropyl-propranolol, 1-naphthoxylactic acid, and propranolol glycol []. This finding highlights the potential of using microbial models for investigating drug metabolism and interactions.

Q9: Can propranolol be metabolized in the skin?

A: Yes, in vitro studies demonstrate that human skin can metabolize propranolol []. Human skin, particularly keratinocytes, primarily metabolizes propranolol via side-chain oxidation, yielding metabolites like N-desisopropylpropranolol, (-)-propranolol glycol, and naphthoxylactic acid []. This local metabolism may contribute to the therapeutic or adverse effects observed with topical propranolol application.

Q10: What enzymes are involved in the metabolism of propranolol to (-)-propranolol glycol?

A: The formation of (-)-propranolol glycol from propranolol is a multi-step process involving several enzymes. Initially, propranolol undergoes N-deisopropylation by cytochrome P450 enzymes to form N-desisopropylpropranolol []. This metabolite is then further oxidized by monoamine oxidase (MAO) to an aldehyde intermediate []. Finally, aldehyde reductase catalyzes the reduction of the aldehyde intermediate to yield (-)-propranolol glycol [].

Q11: How does the route of administration affect the pharmacokinetics of propranolol?

A: Studies in rats show that the route of administration significantly impacts the pharmacokinetic profile of propranolol [, ]. Intravaginal administration of propranolol resulted in significantly higher serum concentrations of free propranolol compared to oral administration [, ]. This difference is likely due to the bypass of first-pass metabolism in the liver with intravaginal administration, leading to higher bioavailability.

Q12: What is the potential impact of food on propranolol bioavailability?

A: Food intake can significantly influence propranolol bioavailability. Research suggests that the presence of food in the gastrointestinal tract can increase the bioavailability of propranolol []. This effect might be attributed to several factors, including delayed gastric emptying, increased splanchnic blood flow, and potential interactions with food components. Although the exact mechanisms are not fully elucidated in the provided research, it highlights the clinical relevance of considering food intake when administering propranolol.

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